molecular formula C13H13N5O B11858466 6H-Purin-6-one, 2-((4-ethylphenyl)amino)-1,9-dihydro- CAS No. 123994-73-0

6H-Purin-6-one, 2-((4-ethylphenyl)amino)-1,9-dihydro-

Cat. No.: B11858466
CAS No.: 123994-73-0
M. Wt: 255.28 g/mol
InChI Key: QGHSUEJTSRYKDT-UHFFFAOYSA-N
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Description

2-((4-Ethylphenyl)amino)-1H-purin-6(9H)-one is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with an amino group attached to a 4-ethylphenyl group. Purine derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Ethylphenyl)amino)-1H-purin-6(9H)-one typically involves the reaction of 4-ethylphenylamine with a suitable purine precursor. One common method is the nucleophilic substitution reaction where 4-ethylphenylamine reacts with 6-chloropurine under basic conditions to form the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of 2-((4-Ethylphenyl)amino)-1H-purin-6(9H)-one may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((4-Ethylphenyl)amino)-1H-purin-6(9H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted purine derivatives with various functional groups.

Scientific Research Applications

2-((4-Ethylphenyl)amino)-1H-purin-6(9H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in pathways involving purine metabolism.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((4-Ethylphenyl)amino)-1H-purin-6(9H)-one involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound may inhibit the activity of these enzymes by binding to their active sites, thereby disrupting normal metabolic processes. This inhibition can lead to various biological effects, including the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-chloropurine
  • 2-((4-Methylphenyl)amino)-1H-purin-6(9H)-one
  • 2-((4-Methoxyphenyl)amino)-1H-purin-6(9H)-one

Uniqueness

2-((4-Ethylphenyl)amino)-1H-purin-6(9H)-one is unique due to the presence of the 4-ethylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

123994-73-0

Molecular Formula

C13H13N5O

Molecular Weight

255.28 g/mol

IUPAC Name

2-(4-ethylanilino)-1,7-dihydropurin-6-one

InChI

InChI=1S/C13H13N5O/c1-2-8-3-5-9(6-4-8)16-13-17-11-10(12(19)18-13)14-7-15-11/h3-7H,2H2,1H3,(H3,14,15,16,17,18,19)

InChI Key

QGHSUEJTSRYKDT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC3=C(C(=O)N2)NC=N3

Origin of Product

United States

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